![molecular formula C15H15NO2 B7474107 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide, also known as HMBA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research. HMBA is a small molecule that can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. In
作用機序
The mechanism of action of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is complex and not fully understood. It is known to modulate the expression of genes involved in cell differentiation and apoptosis through the activation of protein kinase C (PKC) and histone deacetylase (HDAC) pathways. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also inhibit the activity of transcription factors such as NF-κB and STAT3, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been shown to have several biochemical and physiological effects. It can induce differentiation in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been shown to modulate the immune response, leading to an increase in the activity of natural killer cells and T cells.
実験室実験の利点と制限
One of the advantages of using 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in lab experiments is its ability to induce differentiation in cancer cells, making them more susceptible to chemotherapy and radiation therapy. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for the research of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which can enhance the efficacy of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in cancer therapy. Another area of interest is the investigation of the role of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in modulating the immune response, which can have potential applications in immunotherapy. Additionally, the use of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in combination with other drugs or therapies is an area of ongoing research.
合成法
The synthesis of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can be achieved through several methods. The most common method involves the reaction of 3-hydroxybenzoyl chloride with N-(2-methylphenyl)methylamine in the presence of a base such as triethylamine. This method yields 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide as a white crystalline solid with a melting point of 183-184°C.
科学的研究の応用
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to induce differentiation in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer cells. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
特性
IUPAC Name |
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-2-3-6-13(11)10-16-15(18)12-7-4-8-14(17)9-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNZPSFHZOJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

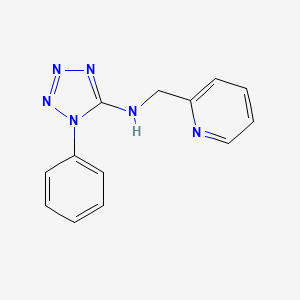
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
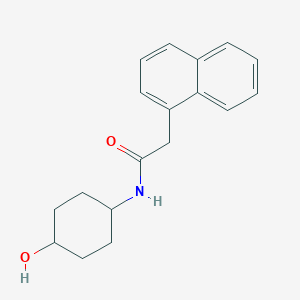
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
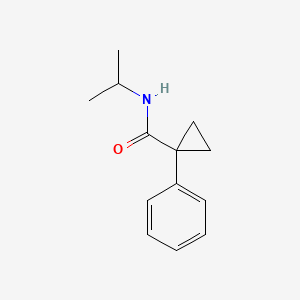
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

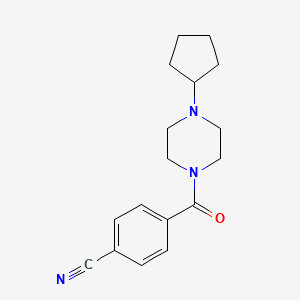
![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
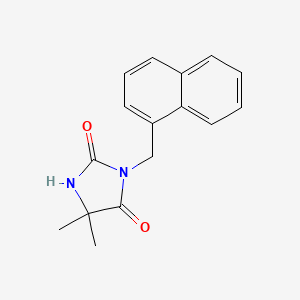

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)